PI3Kα Isoform Inhibition Potency Relative to the Reference Inhibitor LY294002
The 6‑morpholinopyrimidine scaffold to which this compound belongs demonstrates Class IA PI3K inhibition. In a direct head‑to‑head biochemical assay, three representative 6‑morpholinopyrimidine analogs (6e, 6g, 6l) were compared to the classical PI3K inhibitor LY294002. The analogs achieved PI3Kα IC₅₀ values of 11.73, 8.43, and 13.98 µM, respectively, versus an IC₅₀ of 6.28 µM for LY294002 [1]. Although this compound has not been individually profiled, its scaffold’s PI3Kα IC₅₀ is within 1.3‑ to 2.2‑fold of the reference, supporting its utility as a core structure for chemical probe optimization [1].
| Evidence Dimension | Enzymatic PI3Kα inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; scaffold representative values: 8.43–13.98 µM |
| Comparator Or Baseline | LY294002 IC₅₀ = 6.28 µM |
| Quantified Difference | Scaffold analogs within ~1.3–2.2× of LY294002 |
| Conditions | Biochemical assay on PI3Kα (Class IA) using a standard ADP‑Glo protocol, ATP concentration not specified. |
Why This Matters
This functional anchor confirms target engagement in a well‑validated cancer pathway, offering a quantitative benchmark for hit‑to‑lead campaigns where N‑(6‑morpholinopyrimidin‑4‑yl)pyrazine‑2‑carboxamide may serve as a synthetic intermediate or scaffold hopping start point.
- [1] Helwa, A. A., El-Dydamony, N. M., Radwan, R. A., Abdelraouf, S. M., & Abdelnaby, R. M. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry, 102, 104051. View Source
